7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and morpholine.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with a suitable alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate.
Cyclization: The resulting intermediate is then subjected to cyclization under controlled conditions to form the chromen-4-one core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as palladium or copper.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one include other chromen-4-one derivatives such as:
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-hydroxy-2-quinolone: Another heterocyclic compound with similar biological activities.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholin-4-ylmethyl group, which imparts distinct biological properties.
Properties
IUPAC Name |
7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-19(15-5-3-2-4-6-15)20(24)16-7-8-18(23)17(21(16)26-14)13-22-9-11-25-12-10-22/h2-8,23H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSISILCABZETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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